![molecular formula C9H14N2O2 B12882171 3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of pyrrole and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can be leveraged in drug design and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process:
Formation of the Pyrrole Ring: The initial step often involves the synthesis of a pyrrole precursor. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Isoxazole Ring Formation: The isoxazole ring can be constructed via a 1,3-dipolar cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne or alkene. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent such as chloramine-T.
Ethoxyethyl Substitution: The final step involves the introduction of the ethoxyethyl group. This can be achieved through nucleophilic substitution reactions where an appropriate ethoxyethyl halide reacts with the intermediate compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
化学反应分析
Types of Reactions
3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the isoxazole ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethoxyethyl position, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Saturated derivatives with reduced isoxazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways involved would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
- 3-(2-Methoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 3-(2-Propoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 3-(2-Butoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Uniqueness
3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific ethoxyethyl substitution, which can influence its physicochemical properties and biological activity. This substitution can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from its analogs.
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
3-(2-ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C9H14N2O2/c1-2-12-6-4-8-7-3-5-10-9(7)13-11-8/h10H,2-6H2,1H3 |
InChI 键 |
ZOGWFLRQUBQYLX-UHFFFAOYSA-N |
规范 SMILES |
CCOCCC1=NOC2=C1CCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


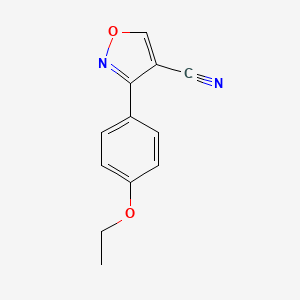
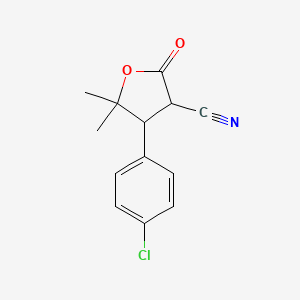
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
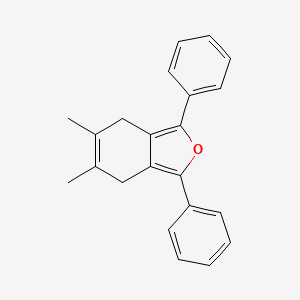
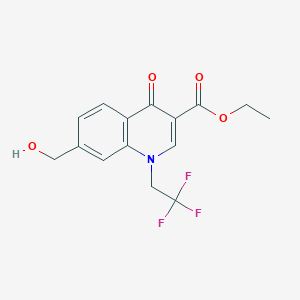
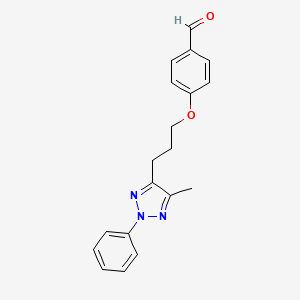
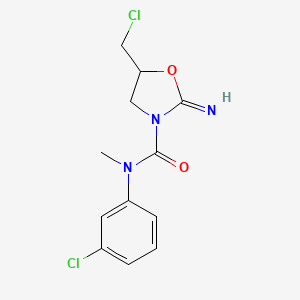
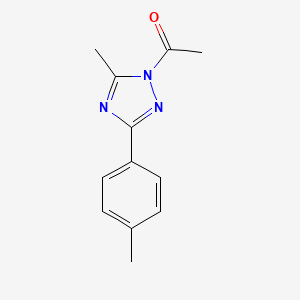
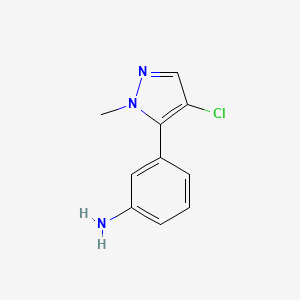
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
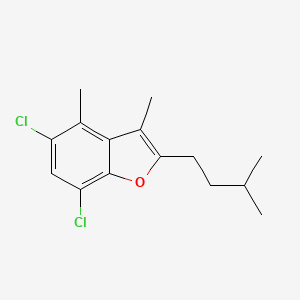

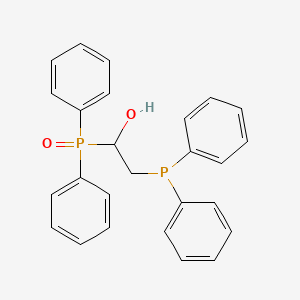
![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)
